molecular formula C14H10N4S B487275 3-Methyl-6-(1-naphthalenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 724430-19-7

3-Methyl-6-(1-naphthalenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B487275
CAS No.: 724430-19-7
M. Wt: 266.32g/mol
InChI Key: OWOCCHTZYZJFRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-6-(1-naphthalenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of naphthalenes and a triazolothiadiazole.

Scientific Research Applications

Antioxidant and Anticancer Properties

  • Antioxidant Activity: Triazolo-thiadiazoles, including similar compounds to the one , have demonstrated potent in vitro antioxidant properties. These findings are supported by spectrophotometric assays like DPPH and ABTS radical scavenging methods, as well as lipid peroxide assays (Sunil et al., 2010).
  • Anticancer Activity: The same class of compounds has shown a dose-dependent cytotoxic effect on hepatocellular carcinoma cell lines, indicating their potential as anticancer agents. This was further supported by cell cycle analysis and chromatin condensation studies (Sunil et al., 2010).

Synthesis and Pharmacological Evaluation

  • Synthetic Process: The synthesis of similar 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives has been achieved through cyclization processes. This synthesis is crucial for creating biologically active compounds with potential therapeutic applications (Hlazunova et al., 2020).
  • Pharmacological Evaluation: These compounds have been evaluated for their anti-inflammatory and analgesic potentials. Some derivatives have shown significant activity in experimental models, indicating their potential in pharmaceutical applications (Amir et al., 2007).

Structural and Mechanistic Insights

  • Structural Analysis: The structure of these compounds has been determined by various techniques such as IR, NMR spectroscopy, and X-ray diffraction, providing essential insights into their chemical properties (Zhang et al., 1996).

Potential Applications in Different Biological Activities

  • Antibacterial and Antifungal Properties: Several derivatives of this compound class have shown promising antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents (Gomha & Riyadh, 2011).
  • Antiviral Activity: Some derivatives have been synthesized and evaluated for their antiviral activities, although the results in this area have been varied (Kritsanida et al., 2002).

Properties

CAS No.

724430-19-7

Molecular Formula

C14H10N4S

Molecular Weight

266.32g/mol

IUPAC Name

3-methyl-6-naphthalen-1-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H10N4S/c1-9-15-16-14-18(9)17-13(19-14)12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3

InChI Key

OWOCCHTZYZJFRF-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1N=C(S2)C3=CC=CC4=CC=CC=C43

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-6-(1-naphthalenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 2
Reactant of Route 2
3-Methyl-6-(1-naphthalenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 3
3-Methyl-6-(1-naphthalenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 4
3-Methyl-6-(1-naphthalenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 5
Reactant of Route 5
3-Methyl-6-(1-naphthalenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 6
3-Methyl-6-(1-naphthalenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.